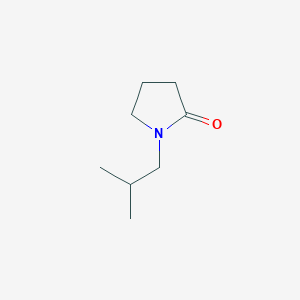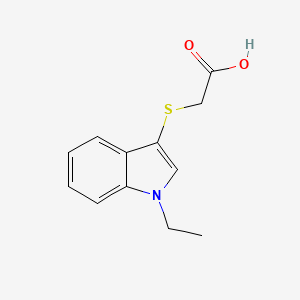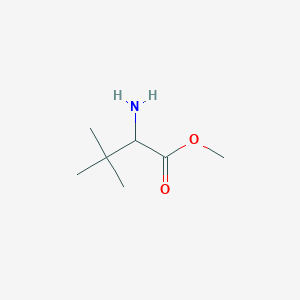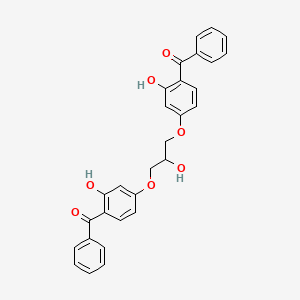
4-Phenyl-1,2,3-Thiadiazol-5-carbohydrazid
Übersicht
Beschreibung
4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide is a useful research compound. Its molecular formula is C9H8N4OS and its molecular weight is 220.25 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimycobakterielle Aktivität
Verbindungen, die von Thiadiazol abgeleitet sind, haben eine vielversprechende Hemmaktivität gegen multiresistente Tuberkulose gezeigt. So zeigten bestimmte Derivate eine Hemmaktivität in niedrigen Mikrogramm-pro-Milliliter-Konzentrationen, was auf ein Potenzial als Leitverbindungen in diesem Bereich hindeutet .
Optische und Hemmaktivität
Thiadiazolderivate wurden auf ihre optischen Eigenschaften und ihre Hemmaktivität gegen bestimmte Enzyme wie SHP1 untersucht. Diese Studien tragen zum Verständnis der Wechselwirkung der Verbindung mit biologischen Systemen und ihrer potenziellen Anwendungen in der pharmazeutischen Chemie bei .
Antibakterielle Aktivität
Neuartige Verbindungen, die aus Thiadiazolcarbonsäure synthetisiert werden, zielen darauf ab, eine signifikante antimikrobielle Aktivität zu erreichen. Dies deutet auf eine potenzielle Verwendung bei der Entwicklung neuer antimikrobieller Mittel hin .
Synthese und Charakterisierung
Der Syntheseprozess von Thiadiazolmolekülen und ihre Charakterisierung durch verschiedene Methoden wie UV, FT-IR, NMR und DFT-Berechnungen ist entscheidend für das Verständnis ihrer Struktur und Eigenschaften, was für ihre Anwendung in der wissenschaftlichen Forschung unerlässlich ist .
Antitumoraktivitäten
Einige Thiadiazolderivate haben signifikante Antitumoraktivitäten gegen Brustkrebszelllinien gezeigt, was auf ihre potenzielle Verwendung in der Krebsforschung und in Behandlungsstrategien hindeutet .
Antibakterielle und antifungale Wirksamkeit
Phenylthiazolderivate, die einen Thiadiazolrest enthalten, wurden entwickelt und synthetisiert, um Pflanzenpathogeninfektionen zu kontrollieren. Sie wurden auf ihre antibakterielle und antifungale Wirksamkeit gegen verschiedene Krankheitserreger getestet, was auf Anwendungen in der Landwirtschaft und im Pflanzenschutz hindeutet .
Wirkmechanismus
Target of Action
Compounds containing a thiazole ring have been reported to possess various pharmacological activities .
Mode of Action
It’s known that molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
It’s known that thiazole-containing compounds can influence various biochemical pathways .
Result of Action
Compounds with a similar structure have been reported to exhibit antimicrobial activity, mainly against gram-positive bacteria .
Action Environment
It’s known that the cationic form of similar compounds can decrease sensitivity and elevate nitrogen content, contributing to high density, insensitivity, and thermal stability .
Eigenschaften
IUPAC Name |
4-phenylthiadiazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c10-11-9(14)8-7(12-13-15-8)6-4-2-1-3-5-6/h1-5H,10H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVVXTHOGVAERA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380276 | |
| Record name | 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729184 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58756-27-7 | |
| Record name | 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B1608892.png)
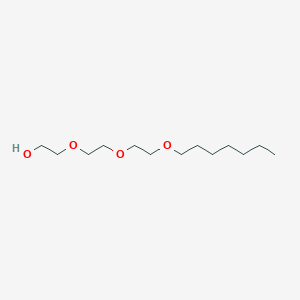
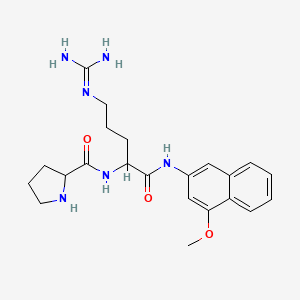


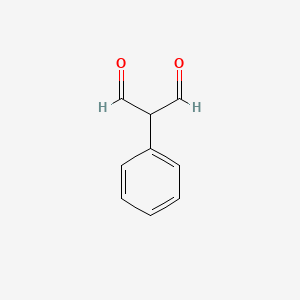


![2-[4-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B1608906.png)

